Cas no 1980044-89-0 (1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate)

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 化学的及び物理的性質
名前と識別子
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- 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate
- Carbonic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,2-trifluoroethyl ester
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- MDL: MFCD28334334
- インチ: 1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2
- InChIKey: YGRBGUHQAHQHNF-UHFFFAOYSA-N
- ほほえんだ: C(OCC(F)(F)F)(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8621058-25g |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl(2,2 |
1980044-89-0 | 2-trifluoroethyl)carbonate | 25g |
RMB 10052.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593422-25g |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl (2,2,2-trifluoroethyl) carbonate |
1980044-89-0 | 98% | 25g |
¥16334 | 2023-04-09 | |
Apollo Scientific | PC450341-25g |
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate |
1980044-89-0 | 25g |
£1050.00 | 2023-09-02 |
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 関連文献
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1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonateに関する追加情報
Introduction to 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980044-89-0)
The compound 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980044-89-0) represents a fascinating advancement in the realm of fluorinated organic chemistry. Its unique structure, characterized by a perfluoroalkyl group and a trifluoromethyl ester moiety, positions it as a promising candidate for various applications in pharmaceuticals, materials science, and specialty chemical synthesis. This introduction delves into the compound's chemical properties, potential applications, and recent research developments that highlight its significance in modern chemical research.
At its core, 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate is an organofluorine compound featuring a highly symmetric perfluoroalkyl chain (C7F15) attached to a carbonate ester functional group (CF3COO). The presence of both perfluoro and trifluoromethyl groups imparts exceptional thermal stability and lipophilicity to the molecule. These attributes make it particularly attractive for applications where resistance to extreme conditions and efficient partitioning into biological membranes are desired.
In recent years, the field of organofluorine chemistry has witnessed significant growth due to the unique properties of fluorinated compounds. These compounds often exhibit enhanced metabolic stability, improved binding affinity in drug design, and superior material performance. The 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate structure exemplifies this trend by combining the benefits of perfluoroalkyl groups with the versatility of ester functionalities.
One of the most compelling aspects of this compound is its potential in pharmaceutical applications. Fluorinated esters have been widely explored as bioisosteres in drug development due to their ability to modulate pharmacokinetic properties such as solubility and metabolic clearance. The perfluoroheptyl moiety enhances lipophilicity while the trifluoromethyl group can improve metabolic stability by resisting hydrolysis. This combination makes it an ideal candidate for designing novel therapeutic agents that require prolonged circulation or targeted delivery systems.
Recent studies have begun to explore the utility of 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate in materials science. Its high thermal stability and low surface energy make it suitable for applications in advanced coatings and lubricants. For instance, fluorinated esters have been incorporated into polymer matrices to enhance flame retardancy and chemical resistance. The unique interplay between the perfluoroalkyl and trifluoromethyl groups allows for tailored surface properties that can be optimized for specific industrial needs.
The compound's reactivity also makes it a valuable intermediate in synthetic chemistry. The ester functionality can undergo various transformations such as transesterification and hydrolysis under controlled conditions. This flexibility enables chemists to modify its structure further for tailored applications. Additionally, the presence of multiple fluorine atoms provides a handle for further derivatization through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
From a research perspective, 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate has been investigated in conjunction with cutting-edge methodologies like computational chemistry and high-resolution spectroscopy. These techniques have allowed researchers to elucidate its molecular interactions at an atomic level. For example, density functional theory (DFT) calculations have been employed to predict its electronic structure and reactivity trends. Such insights are crucial for optimizing synthetic routes and understanding its behavior in complex systems.
The pharmaceutical industry has shown particular interest in fluorinated compounds due to their role in enhancing drug efficacy and bioavailability. The trifluoromethyl group is known to increase binding affinity by stabilizing transition states through electronic effects. Similarly,the perfluoroheptyl chain can improve membrane permeability,making it an excellent candidate for drugs targeting central nervous system disorders or other organs with limited access by conventional molecules.
In conclusion,1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980044-89-0) stands out as a versatile compound with broad applicability across multiple scientific domains。 Its unique structural features offer advantages in pharmaceutical design,materials science,and synthetic chemistry。 As research continues to uncover new methodologies for fluorine utilization,this compound is poised to play an increasingly significant role in advancing chemical innovation.
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